[1,2,4]Triazolo[1,5-A]pyridine-2-carbonitrile
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Overview
Description
[1,2,4]Triazolo[1,5-A]pyridine-2-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered significant interest in medicinal and pharmaceutical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the notable methods for synthesizing [1,2,4]Triazolo[1,5-A]pyridine-2-carbonitrile involves a microwave-mediated, catalyst-free tandem reaction. This method uses enaminonitriles and benzohydrazides, undergoing a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . The reaction is performed under microwave irradiation, resulting in good-to-excellent yields .
Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 . More environmentally friendly oxidizers like PIFA (PhI(OCOCF3)2) and I2/KI have also been used .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and eco-friendly approaches. The microwave-mediated method mentioned earlier is particularly suitable for industrial applications due to its efficiency and broad substrate scope . Additionally, mechanochemical methods using azinium-N-imines and nitriles in the presence of copper acetate have been developed for large-scale production .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-A]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: Oxidative cyclization using oxidizers like NaOCl and MnO2.
Reduction: Reduction reactions involving hydrazine derivatives.
Substitution: Nucleophilic substitution reactions with different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizers: NaOCl, Pb(OAc)4, MnO2, PIFA, I2/KI.
Nucleophiles: Enaminonitriles, benzohydrazides.
Catalysts: Copper acetate for mechanochemical methods.
Major Products
The major products formed from these reactions include various substituted [1,2,4]Triazolo[1,5-A]pyridine derivatives, which exhibit significant biological activities .
Scientific Research Applications
[1,2,4]Triazolo[1,5-A]pyridine-2-carbonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[1,5-A]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt and inhibits enzymes like PHD-1, JAK1, and JAK2 . These interactions lead to various biological effects, including anti-inflammatory and anti-proliferative activities .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-A]pyrimidine: Similar in structure but differs in the position of nitrogen atoms.
Pyrazolo[3,4-d]pyrimidine: Another nitrogen-containing heterocycle with distinct biological activities.
Pyrazolo[4,3-e][1,2,4]Triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity.
Uniqueness
Its ability to act as an inverse agonist and enzyme inhibitor sets it apart from other similar compounds .
Properties
Molecular Formula |
C7H4N4 |
---|---|
Molecular Weight |
144.13 g/mol |
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H4N4/c8-5-6-9-7-3-1-2-4-11(7)10-6/h1-4H |
InChI Key |
QESMMNMVIAKTEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1)C#N |
Origin of Product |
United States |
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